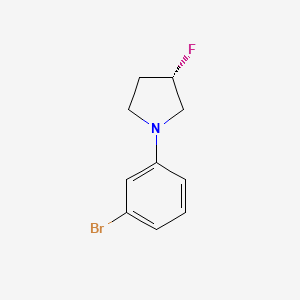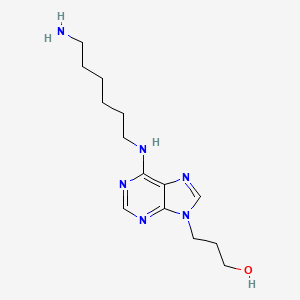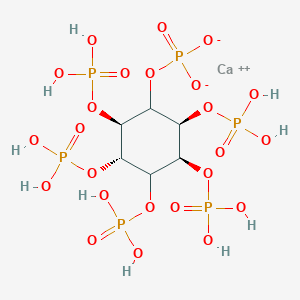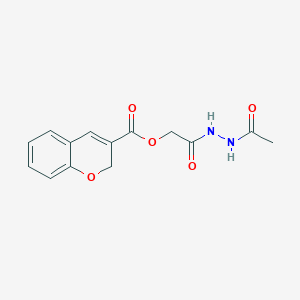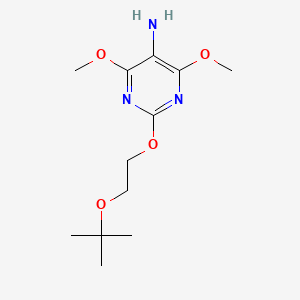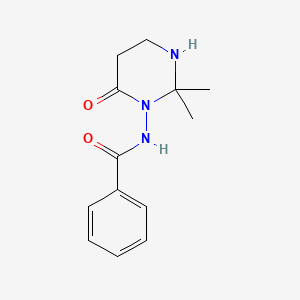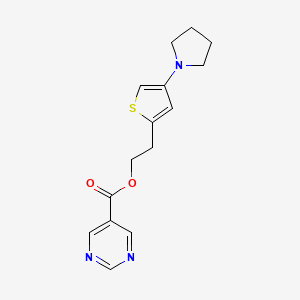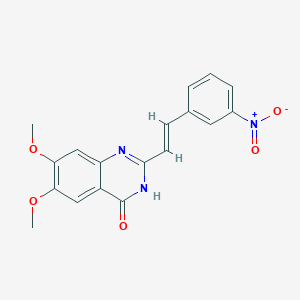
(S)-3-(Azetidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Azetidin-2-yl)pyridine is a chiral compound featuring a pyridine ring attached to an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Azetidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the lithiation of N-Boc azetidine followed by borylation to obtain α-boryl azetidine. This intermediate can then undergo further reactions such as oxidation, homologation, and arylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of organolithium reagents and controlled reaction conditions to achieve the desired stereochemistry and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the azetidine moiety to more oxidized forms.
Reduction: Reduction of the pyridine ring or azetidine moiety under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring or azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, boronic esters, and oxidizing agents. Reaction conditions often involve low temperatures and inert atmospheres to maintain the integrity of the chiral centers .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(S)-3-(Azetidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-3-(Azetidin-2-yl)pyridine include:
- (S)-2-(Azetidin-2-yl)ethan-1-ol
- 2-(Azetidin-2-yl)pyridine
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
3-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m0/s1 |
InChI-Schlüssel |
KUPJKPMGKUDEHS-QMMMGPOBSA-N |
Isomerische SMILES |
C1CN[C@@H]1C2=CN=CC=C2 |
Kanonische SMILES |
C1CNC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



